
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3-fluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3-fluorophenyl)urea is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrimidine ring substituted with a dimethylamino group and a fluorophenyl group, making it a molecule of interest in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3-fluorophenyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino group. The final step involves the formation of the urea linkage with the fluorophenyl group.
-
Pyrimidine Ring Formation:
Starting Materials: 2-chloropyrimidine, dimethylamine.
Reaction Conditions: The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate nucleophilic substitution.
-
Urea Formation:
Starting Materials: 2-(Dimethylamino)pyrimidine, 3-fluoroaniline, phosgene or a phosgene substitute.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere (e.g., nitrogen) at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction parameters, ensuring consistent product quality.
化学反应分析
Types of Reactions: 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the urea group into amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the fluorophenyl group.
科学研究应用
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3-fluorophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group enhances its binding affinity to these targets, while the fluorophenyl group contributes to its stability and bioavailability. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
相似化合物的比较
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-fluorophenyl)urea: Similar structure but with a different position of the fluorine atom.
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3-chlorophenyl)urea: Chlorine substituent instead of fluorine.
Uniqueness: 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3-fluorophenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 3-position of the phenyl ring enhances its metabolic stability and binding interactions compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
1-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O/c1-20(2)13-16-7-6-12(18-13)9-17-14(21)19-11-5-3-4-10(15)8-11/h3-8H,9H2,1-2H3,(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFUNDYJQJRARZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
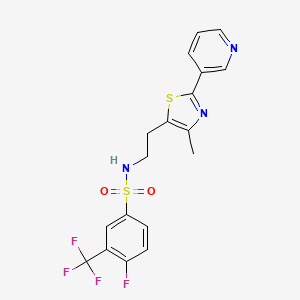
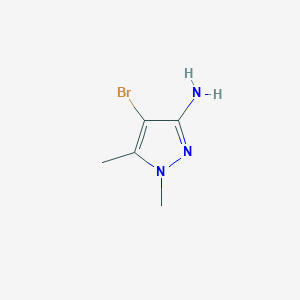
![N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2755344.png)
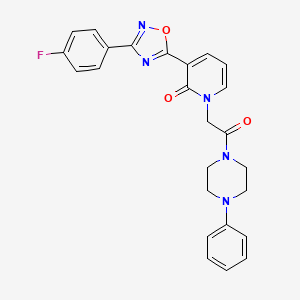
![N-(3-chlorophenyl)-3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2755346.png)
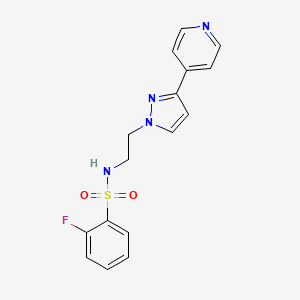
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide](/img/new.no-structure.jpg)
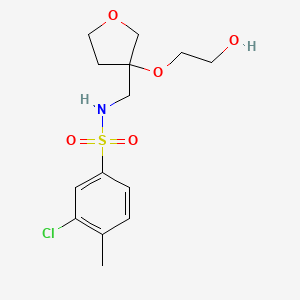
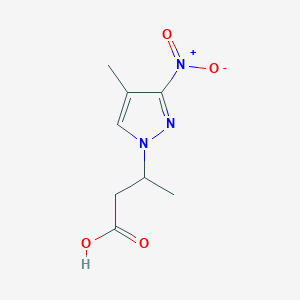

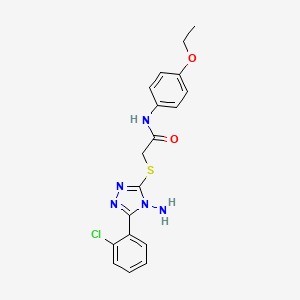
![N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)pyrazine-2-carboxamide hydrochloride](/img/structure/B2755362.png)
![6,6-dimethoxy-5H,6H,7H-imidazo[2,1-b][1,3]thiazine](/img/structure/B2755364.png)
